4-(Cyclopropylamino)piperidine-4-carboxamide
Description
Contextual Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis
Piperidine, a six-membered heterocyclic amine, and its derivatives are fundamental building blocks in organic chemistry and are prevalent in a vast array of pharmaceuticals and naturally occurring alkaloids. ijnrd.orgwikipedia.org The piperidine ring is one of the most common heterocyclic motifs found in drug molecules, valued for its ability to introduce conformational rigidity and serve as a scaffold for three-dimensional molecular arrangements. nih.govrsc.org This structural feature is crucial for optimizing interactions with biological targets.
In modern organic synthesis, piperidine derivatives serve as versatile intermediates for constructing complex molecular architectures. nbinno.com Their utility spans a wide range of applications, from being key components in the synthesis of therapeutic agents to their use as catalysts and solvents in chemical reactions. wikipedia.orgsolubilityofthings.com The nitrogen atom within the piperidine ring provides basic and nucleophilic properties, enabling it to participate in numerous chemical transformations. solubilityofthings.com The ability to readily functionalize the piperidine ring at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, which is a critical aspect of drug design and the systematic exploration of structure-activity relationships (SAR). nbinno.com
The synthesis of piperidine derivatives has been a subject of extensive research, with numerous methods developed for their preparation, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various multi-component reactions. nih.govmdpi.com These synthetic strategies provide access to a diverse range of substituted piperidines, further expanding their utility in creating novel chemical entities.
Overview of Carboxamide Functional Groups in Complex Molecule Design
The carboxamide functional group is a cornerstone in the design of complex organic molecules, particularly in the field of medicinal chemistry. wiley-vch.de Amides are prevalent in pharmaceuticals due to their remarkable stability and their capacity to engage in hydrogen bonding, a key interaction for molecular recognition at biological targets. stereoelectronics.org The amide bond's planarity and restricted rotation contribute to the conformational stability of a molecule, which can be advantageous for achieving a specific binding orientation with a receptor or enzyme.
The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the carboxamide group allow it to form strong and directional interactions with biological macromolecules. stereoelectronics.org This ability to mimic the peptide bond makes carboxamides particularly valuable in the design of peptidomimetics and enzyme inhibitors. Furthermore, the synthetic accessibility of amides, typically formed from the reaction of a carboxylic acid or its derivative with an amine, makes them an attractive functional group for linking different molecular fragments together. wiley-vch.de
While the carboxylic acid group itself is a common feature in many drugs, its acidic nature can sometimes lead to unfavorable pharmacokinetic properties. nih.govresearchgate.net In such cases, the corresponding carboxamide can serve as a neutral bioisostere, maintaining key binding interactions while improving membrane permeability and metabolic stability. nih.gov
Rationale for Investigating 4-(Cyclopropylamino)piperidine-4-carboxamide in Academic Disciplines
The specific compound, this compound, has garnered interest in academic research due to the unique combination of its structural components. The piperidine-4-carboxamide core provides a proven scaffold for biological activity, as seen in its use for developing inhibitors of enzymes like secretory glutaminyl cyclase and calpain. nih.govnih.gov The geminal disubstitution at the 4-position of the piperidine ring introduces a spirocyclic center, which can impart distinct conformational properties to the molecule.
The addition of a cyclopropylamino group at this position is particularly noteworthy. The cyclopropyl (B3062369) group is a small, rigid, and lipophilic moiety that can explore hydrophobic pockets in binding sites and is often used as a "bioisostere" for larger or more flexible groups. Its rigid nature can help to lock the conformation of the substituent, potentially leading to higher binding affinity and selectivity for a biological target.
The investigation of this compound and related structures is driven by the pursuit of novel therapeutic agents with improved properties. Research into piperidine-4-carboxamide derivatives has shown their potential as dopamine (B1211576) reuptake inhibitors, analgesics, and antibacterial agents. researchgate.net Furthermore, modifications of the piperidine-4-carboxamide scaffold have been explored in the development of human carbonic anhydrase inhibitors, highlighting the versatility of this chemical framework. nih.gov The synthesis and biological evaluation of compounds like this compound contribute to a deeper understanding of structure-activity relationships and provide a foundation for the rational design of new and more effective therapeutic agents.
Properties
IUPAC Name |
4-(cyclopropylamino)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c10-8(13)9(12-7-1-2-7)3-5-11-6-4-9/h7,11-12H,1-6H2,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBZPUSAQBYXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2(CCNCC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Derivatization Strategies of 4 Cyclopropylamino Piperidine 4 Carboxamide
Chemical Reactivity of the Piperidine (B6355638) Nitrogen
The secondary amine within the piperidine ring is a key site for derivatization, readily undergoing reactions typical of such functional groups.
The piperidine nitrogen can be functionalized through N-alkylation and N-acylation to introduce a wide variety of substituents.
N-Alkylation: The secondary amine of the piperidine ring is nucleophilic and can be alkylated using various alkylating agents. Standard procedures for the N-alkylation of piperidines involve the use of alkyl halides (such as bromides or iodides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds at room temperature or with gentle heating. Reductive amination, another powerful method, involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), to form the N-alkylated product.
Illustrative Data Table for N-Alkylation Reactions:
| Starting Material | Alkylating Agent | Reagents and Conditions | Product |
|---|---|---|---|
| 4-(Cyclopropylamino)piperidine-4-carboxamide | Methyl iodide | K₂CO₃, DMF, rt | 1-Methyl-4-(cyclopropylamino)piperidine-4-carboxamide |
| This compound | Benzyl (B1604629) bromide | NaH, DMF, 0 °C to rt | 1-Benzyl-4-(cyclopropylamino)piperidine-4-carboxamide |
| This compound | Acetone | NaBH(OAc)₃, CH₂Cl₂, rt | 1-Isopropyl-4-(cyclopropylamino)piperidine-4-carboxamide |
N-Acylation: The piperidine nitrogen can also be readily acylated using acylating agents like acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. The acylation of amines is a fundamental transformation in organic synthesis, often utilized to introduce amide functionalities or protecting groups. A range of N-acyl derivatives can be synthesized, with the reaction conditions generally being mild and affording good to excellent yields.
Illustrative Data Table for N-Acylation Reactions:
| Starting Material | Acylating Agent | Reagents and Conditions | Product |
|---|---|---|---|
| This compound | Acetyl chloride | Et₃N, CH₂Cl₂, 0 °C to rt | 1-Acetyl-4-(cyclopropylamino)piperidine-4-carboxamide |
| This compound | Benzoyl chloride | Pyridine, CH₂Cl₂, rt | 1-Benzoyl-4-(cyclopropylamino)piperidine-4-carboxamide |
| This compound | Acetic anhydride (B1165640) | Solvent-free, rt | 1-Acetyl-4-(cyclopropylamino)piperidine-4-carboxamide |
While direct modification of the amide linkage at the piperidine nitrogen is less common than N-alkylation or N-acylation, it is conceivable to form derivatives such as sulfonamides. Reaction with sulfonyl chlorides in the presence of a base would yield the corresponding N-sulfonylated piperidine derivatives.
Reactivity of the Carboxamide Functionality
The primary carboxamide at the 4-position of the piperidine ring is another site for chemical transformations, although it is generally less reactive than the piperidine nitrogen.
Hydrolysis: The amide bond of the carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring harsh conditions such as prolonged heating with concentrated acid (e.g., HCl) or a strong base (e.g., NaOH). This transformation would yield 4-(cyclopropylamino)piperidine-4-carboxylic acid.
Esterification: While direct esterification of the carboxamide is not a standard transformation, the carboxylic acid obtained from hydrolysis can be readily esterified. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common method. Alternatively, the carboxylic acid can be activated, for example, with thionyl chloride to form the acyl chloride, which then reacts with an alcohol to give the ester.
The carboxamide group can be reduced to a primary amine, which would result in the formation of a 4-(aminomethyl)-4-(cyclopropylamino)piperidine derivative. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) being the most common reagent for this purpose. Other reducing agents, such as borane (B79455) complexes, can also be employed.
Transformations Involving the Cyclopropylamino Moiety
The cyclopropylamino group is generally stable under many reaction conditions. However, the nitrogen atom of this group can also participate in certain reactions, although its reactivity is influenced by steric hindrance from the cyclopropyl (B3062369) group. Under specific conditions, such as nitrosation with nitrous acid, N-cyclopropyl-N-alkylanilines have been observed to undergo cleavage of the cyclopropyl group from the nitrogen. It is plausible that under similar conditions, the cyclopropylamino group in the target molecule could undergo transformation, though this would likely require forcing conditions and may compete with reactions at the more accessible piperidine nitrogen.
Ring-Opening Reactions of the Cyclopropane (B1198618)
The cyclopropane ring in the 4-(cyclopropylamino) moiety is susceptible to ring-opening reactions due to its inherent strain energy. Such reactions typically proceed via radical, electrophilic, or transition-metal-catalyzed pathways, transforming the three-membered ring into a linear propyl chain and creating new opportunities for functionalization.
While specific studies on this compound are not extensively documented in public literature, the reactivity can be inferred from general principles of cyclopropane chemistry. The nitrogen atom attached to the cyclopropane ring acts as a donor group, potentially activating the ring towards electrophilic attack or influencing the regioselectivity of the opening.
Electrophilic Ring-Opening: Treatment with strong acids (e.g., HBr, HI) or Lewis acids can initiate ring cleavage. The reaction likely proceeds through protonation or coordination at the nitrogen, followed by nucleophilic attack on one of the cyclopropyl carbons, leading to a 1,3-difunctionalized propane (B168953) derivative.
Radical Ring-Opening: Free radical-mediated reactions offer another avenue for derivatization. guidechem.com The addition of a radical species to the cyclopropane ring can induce homolytic C-C bond cleavage, generating a distal carbon radical that can be trapped by various reagents. guidechem.com Oxidative radical ring-opening/cyclization strategies have been developed for various cyclopropane derivatives, providing access to a diverse range of complex molecules. guidechem.com
The table below summarizes potential ring-opening reactions applicable to the cyclopropylamino group.
| Reaction Type | Typical Reagents | Potential Product |
| Hydrohalogenation | HBr, HI | 1-amino-1-(bromomethyl)propyl derivative |
| Lewis Acid-Catalyzed | Sn(OTf)₂, electrophile, nucleophile | 1,3-bifunctionalized propane derivative |
| Radical-Mediated | Radical initiator (e.g., AIBN), trapping agent | Functionalized homoallylic amine |
| Nitrosation | NOCl | Isoxazoline or Isoxazole derivatives |
Modifications of the Amino Group (e.g., Acylation, Alkylation)
The presence of two secondary amino groups—the piperidine nitrogen (N-1) and the cyclopropylamine (B47189) nitrogen—provides rich opportunities for modification via acylation and alkylation. These reactions are fundamental for building molecular complexity and modulating the physicochemical properties of the scaffold.
Acylation: The amino groups can be readily acylated using acyl chlorides, anhydrides, or activated carboxylic acids (e.g., with HATU). This reaction forms a stable amide bond. Sulfonamides can also be prepared via reaction with sulfonyl chlorides. nih.gov Such modifications are useful for exploring structure-activity relationships, as demonstrated in studies on related 4-aminopiperidine (B84694) scaffolds where N-acylation significantly altered biological activity. nih.govmdpi.com Given that the piperidine nitrogen is generally more nucleophilic than the sterically hindered cyclopropylamine nitrogen, selective acylation at the N-1 position is often achievable under controlled conditions.
Alkylation: N-alkylation can be accomplished using various alkylating agents, such as alkyl halides (bromides or iodides) or through reductive amination with aldehydes or ketones. nih.govresearchgate.net The reaction typically requires a base (e.g., K₂CO₃, DIPEA) to neutralize the acid formed. researchgate.net Similar to acylation, the greater nucleophilicity of the piperidine nitrogen suggests that mono-alkylation will preferentially occur at this site. nih.gov This selective functionalization allows for the introduction of diverse substituents, including alkyl chains, benzyl groups, or other heterocyclic moieties.
| Modification | Reagent Class | Functional Group Formed | Likely Site of Reaction |
| Acylation | Acyl Chloride (RCOCl) | Tertiary Amide | N-1 Piperidine |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | N-1 Piperidine |
| Alkylation | Alkyl Halide (R-X) | Tertiary Amine | N-1 Piperidine |
| Reductive Amination | Aldehyde (RCHO), NaBH(OAc)₃ | Tertiary Amine | N-1 Piperidine |
Multi-Component Reactions Incorporating the Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules. The this compound scaffold is an excellent candidate for inclusion in MCRs, primarily by leveraging the reactivity of its secondary amino groups.
For instance, the piperidine nitrogen can act as the amine component in well-known MCRs such as the Ugi four-component reaction (amine, aldehyde/ketone, carboxylic acid, isocyanide) or the Mannich reaction (amine, aldehyde, and an enolizable carbonyl compound). Participation in these reactions would append complex side chains to the N-1 position of the piperidine ring, dramatically increasing molecular diversity in a single synthetic step. The secondary cyclopropylamino group could also potentially participate, although its reactivity might be tempered by steric hindrance.
Inspired by biosynthetic pathways, three-component Mannich-type reactions have been developed to assemble complex piperidine structures, highlighting the utility of the piperidine core in convergent synthesis strategies. rsc.org Utilizing this compound as the amine component in such reactions could yield highly substituted and stereochemically rich derivatives.
Chemo- and Regioselective Derivatization
A key challenge in the derivatization of this compound is achieving selectivity between the two secondary amines. The piperidine nitrogen and the cyclopropylamine nitrogen exhibit different steric and electronic properties, which can be exploited to direct reactions to one site over the other.
The piperidine nitrogen is part of a six-membered aliphatic ring and is generally considered more basic and sterically accessible than the exocyclic cyclopropylamine nitrogen. Consequently, under kinetically controlled conditions, many electrophilic reagents will react preferentially at the piperidine nitrogen. For example, standard N-alkylation or N-acylation reactions at room temperature are expected to yield predominantly the N-1 substituted product. nih.govnih.gov
Achieving derivatization at the less reactive cyclopropylamino group would likely require protecting the piperidine nitrogen. A common strategy involves installing a removable protecting group, such as a tert-butoxycarbonyl (Boc) group, on the piperidine nitrogen. With the more reactive site blocked, subsequent functionalization can be directed to the cyclopropylamine nitrogen. The final step would involve the deprotection of the piperidine nitrogen to yield the selectively derivatized product.
pH-Dependent Reactivity
The basicity of the two nitrogen atoms is different, a property that can be exploited for selective reactions by controlling the pH of the reaction medium. The approximate pKa values for relevant amine types are listed below.
| Amine | Approximate pKa (of conjugate acid) |
| Piperidine | ~11.2 |
| Substituted Piperidines | 8.0 - 11.0 sarthaks.com |
| Cyclopropylamine | ~9.1 guidechem.comchemicalbook.com |
The piperidine nitrogen is significantly more basic than the cyclopropylamine nitrogen. This pKa difference allows for the selective protonation of the amines.
At acidic pH (e.g., pH < 7): Both amino groups will be fully protonated (as ammonium (B1175870) ions), rendering them non-nucleophilic.
At neutral to slightly basic pH (e.g., pH 8-9): The piperidine nitrogen will be partially deprotonated, while the cyclopropylamine nitrogen will be largely deprotonated. However, the higher intrinsic basicity of the piperidine nitrogen makes it a stronger nucleophile once deprotonated.
At moderately basic pH (e.g., pH ~10): A significant fraction of the piperidine amine will be deprotonated and highly nucleophilic, whereas the cyclopropylamine will be almost entirely in its free base form. This pH range would likely favor reaction at the piperidine nitrogen.
At high pH (e.g., pH > 12): Both amines will be fully deprotonated, and selectivity will be primarily governed by sterics and intrinsic nucleophilicity, again favoring the piperidine nitrogen.
By carefully adjusting the pH, it may be possible to modulate the relative nucleophilicity of the two sites, potentially enabling regioselective derivatization without the need for protecting groups. For instance, a reaction at a pH value between the two pKa's might favor the less basic amine under certain equilibrium conditions.
Mechanism Elucidation for Key Reactions
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The primary reactions involving the amino groups of this compound follow well-established mechanistic pathways.
N-Alkylation: The alkylation of either secondary amine with an alkyl halide (e.g., R-Br) proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This one-step process forms a new C-N bond and an ammonium salt, which is then deprotonated by a base to yield the neutral tertiary amine product.
N-Acylation: The acylation with an acyl chloride occurs through a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base (which can be another molecule of the amine) removes the proton to give the final, neutral tertiary amide product.
Kinetic Studies of Reaction Pathways
To quantitatively understand the reactivity and selectivity of derivatization reactions, kinetic studies can be performed. These studies measure reaction rates under various conditions to elucidate the reaction mechanism and determine the factors that control it.
For a key reaction like the selective N-1 acylation of the piperidine ring, a kinetic analysis would typically involve the following:
Monitoring Reaction Progress: The concentrations of the reactant (this compound), the acylating agent, and the product would be monitored over time. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Calculating Rate Constants: From the experimental data, the rate constant (k) for the reaction can be calculated, providing a quantitative measure of the reaction's speed.
Investigating Temperature Dependence: By conducting the reaction at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot (ln(k) vs. 1/T). This provides insight into the energy barrier of the reaction.
Such kinetic studies would be invaluable for comparing the relative nucleophilicity of the two amino groups. By performing competitive acylation or alkylation experiments and analyzing the product distribution over time, the relative rate constants for reaction at the piperidine nitrogen versus the cyclopropylamine nitrogen could be determined, providing a quantitative basis for the observed chemoselectivity.
Identification of Intermediates
The synthesis of this compound involves a multi-step process, commencing from a protected piperidin-4-one. The identification of key intermediates is crucial for optimizing the reaction conditions and understanding the reaction mechanism. A plausible and commonly employed synthetic route is a variation of the Strecker synthesis, which is a well-established method for producing α-amino acids and their derivatives. masterorganicchemistry.comwikipedia.orgchemeurope.commasterorganicchemistry.com
A likely synthetic pathway begins with a commercially available N-protected 4-piperidone, such as 1-Boc-4-piperidone. This starting material undergoes a three-component Strecker reaction with cyclopropylamine, and a cyanide source, such as potassium cyanide, in the presence of an acid. This reaction forms a protected α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group to a carboxamide is typically achieved under controlled acidic or basic conditions, yielding the penultimate intermediate, which is then deprotected to afford the final product.
The key intermediates in this synthetic sequence are:
N-Protected 4-Piperidone: This is the foundational scaffold upon which the desired functional groups are built. The protecting group, commonly a tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions involving the piperidine nitrogen during the subsequent synthetic steps.
N-Protected-4-(cyclopropylamino)-4-cyanopiperidine: This α-aminonitrile is the direct product of the Strecker reaction. masterorganicchemistry.commasterorganicchemistry.com The formation of this intermediate involves the in situ generation of an iminium ion from the reaction of the N-protected piperidone with cyclopropylamine, followed by the nucleophilic attack of the cyanide ion. wikipedia.orgchemeurope.com
N-Protected-4-(cyclopropylamino)piperidine-4-carboxamide: This intermediate is formed through the selective hydrolysis of the nitrile group of the preceding aminonitrile. This transformation is a critical step, as the reaction conditions must be carefully controlled to avoid hydrolysis of the amide to a carboxylic acid or cleavage of the protecting group.
The final step involves the removal of the N-protecting group, typically under acidic conditions for a Boc group, to yield the target compound, this compound.
Below is an interactive data table summarizing the key proposed intermediates in the synthesis of this compound.
| Intermediate | Structure | Molecular Formula | Key Synthetic Step |
| 1-Boc-4-piperidone | O=C1CCN(C(=O)OC(C)(C)C)CC1 | C10H17NO3 | Starting Material |
| tert-butyl 4-cyano-4-(cyclopropylamino)piperidine-1-carboxylate | C1CC(N(C1)C(=O)OC(C)(C)C)(C#N)NC2CC2 | C14H23N3O2 | Strecker Reaction |
| tert-butyl 4-carboxamido-4-(cyclopropylamino)piperidine-1-carboxylate | C1CC(N(C1)C(=O)OC(C)(C)C)(C(=O)N)NC2CC2 | C14H25N3O3 | Nitrile Hydrolysis |
Advanced Structural and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments would be required to unambiguously assign all proton and carbon signals and to establish stereochemical relationships.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would likely appear as complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The axial and equatorial protons would have different chemical shifts and coupling constants.
Cyclopropyl (B3062369) Group Protons: The protons of the cyclopropyl group would resonate in the highly shielded upfield region (typically 0.3-1.0 ppm), with the methine proton (CH-N) appearing further downfield due to the influence of the nitrogen atom.
Amine and Amide Protons: The N-H protons of the secondary amine and the primary carboxamide would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The amide protons are typically found between 5.0 and 8.0 ppm.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.
Carboxamide Carbonyl: The carbonyl carbon of the amide group would be the most deshielded, appearing significantly downfield (around 175-180 ppm).
Piperidine Carbons: The carbons of the piperidine ring would resonate in the 25-60 ppm range. The quaternary carbon at the 4-position, bonded to both nitrogen and the carboxamide group, would be distinct.
Cyclopropyl Carbons: The carbons of the cyclopropyl ring would be found in the upfield region (approximately 5-25 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-(Cyclopropylamino)piperidine-4-carboxamide
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Piperidine | CH₂ (axial/equatorial) | 1.5 - 3.5 | 25 - 50 |
| C-4 (quaternary) | - | 50 - 65 | |
| Cyclopropyl | CH (methine) | 2.0 - 2.8 | 20 - 35 |
| CH₂ | 0.3 - 1.0 | 5 - 15 | |
| Carboxamide | CONH₂ | 5.0 - 8.0 | 175 - 180 |
| Amine | NH | Variable (broad) | - |
Note: These are estimated ranges and actual values may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the piperidine and cyclopropyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be essential for confirming the connection between the piperidine ring, the cyclopropylamino group, and the carboxamide group, for instance, by showing a correlation from the piperidine protons at C2/C6 to the quaternary C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation, such as the relative orientation of the cyclopropyl and carboxamide groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.
HRMS would be used to determine the exact molecular weight of this compound with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula (C₉H₁₇N₃O), confirming that the synthesized compound has the correct atomic composition.
In tandem MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide clues about the molecule's structure. Key fragmentation pathways for this compound would likely involve:
Loss of the carboxamide group (-CONH₂).
Cleavage of the cyclopropyl ring.
Fragmentation of the piperidine ring, often through a retro-Diels-Alder-type mechanism or loss of small neutral molecules.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass/charge) | Possible Fragment Identity |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M-NH₃]⁺ | Loss of ammonia (B1221849) from the carboxamide |
| [M-CONH₂]⁺ | Loss of the carboxamide radical |
| [M-C₃H₅]⁺ | Loss of the cyclopropyl group |
Note: This table represents hypothetical fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound would be expected to show characteristic absorption bands:
N-H Stretching: Two distinct bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-CONH₂) and a single band for the secondary amine (-NH-).
C-H Stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the piperidine and cyclopropyl groups. The C-H stretches of the cyclopropyl ring may appear at slightly higher frequencies (>3000 cm⁻¹) than typical aliphatic C-H stretches.
C=O Stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in a primary amide.
N-H Bending (Amide II band): An absorption band in the region of 1600-1640 cm⁻¹ resulting from the N-H bending vibration of the primary amide.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide & Amine | N-H Stretch | 3100 - 3500 |
| Alkane | C-H Stretch | 2850 - 3000 |
| Amide Carbonyl | C=O Stretch (Amide I) | 1650 - 1680 |
| Amide | N-H Bend (Amide II) | 1600 - 1640 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. Although a specific crystal structure for this compound has not been reported in the reviewed literature, extensive studies on analogous piperidine structures allow for a well-founded prediction of its solid-state conformation.
The conformational analysis of piperidine rings is a well-established area of stereochemistry. Overwhelmingly, piperidine and its derivatives adopt a chair conformation in the crystalline state to minimize torsional and steric strain. nih.govias.ac.inacs.org This preference is consistently observed across a wide range of substituted piperidines. acs.orgnih.gov
For instance, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate confirms that the piperidine ring adopts a chair conformation. nih.gov In this conformation, bulky substituents typically occupy the equatorial positions to avoid unfavorable 1,3-diaxial interactions. whiterose.ac.uk Therefore, it is highly probable that the piperidine ring of this compound also exists in a chair conformation in the solid state. The relative positioning of the cyclopropylamino and carboxamide groups at the C4 position would be fixed by this conformation, influencing intermolecular interactions and crystal packing. Studies on other hindered piperidines also note that while the chair form is predominant, boat conformations can exist in equilibrium, particularly for certain N-substituted derivatives. ias.ac.in
| Compound/Class | Observed Conformation | Key Findings | Reference |
|---|---|---|---|
| Phenyl-1-piperidines | Chair Conformation | Crystal structures consistently show a chair conformation for the piperidine ring. | nih.govacs.org |
| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Chair Conformation | The piperidine ring adopts a chair form with the ethyl ester group in an equatorial position. | nih.gov |
| t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones | Chair Conformation | These compounds exist in normal chair conformations with equatorial orientations for all substituents. | ias.ac.in |
| N-Nitroso Piperidine Derivatives | Equilibrium of Boat Forms | N-nitroso substitution can lead to the presence of boat conformers due to steric strain in the chair form. | ias.ac.in |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment (if chiral)
The this compound molecule possesses a stereocenter at the C4 position of the piperidine ring, as it is bonded to four different substituent groups. This means the compound is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for assigning the absolute configuration of chiral molecules. mdpi.comnih.gov
These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is unique to a specific enantiomer, often described as its "fingerprint," allowing for unambiguous stereochemical assignment, particularly when compared with theoretical calculations. rsc.org
Despite the confirmed chirality of the target compound, a review of the current scientific literature did not yield any studies employing chiroptical spectroscopy for the stereochemical assignment of this compound.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is a cornerstone of chemical analysis, providing robust methods for separating, identifying, and quantifying components within a mixture. For pharmaceutical compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity and isolating the compound from reaction mixtures or impurities.
HPLC, particularly in its reverse-phase mode (RP-HPLC), is a highly versatile and widely used technique for the analysis of piperidine derivatives. nih.gov The method is suitable for separating compounds with a range of polarities and is a standard for purity determination in pharmaceutical quality control.
For a compound like this compound, a typical RP-HPLC method would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure good peak shape for the basic piperidine nitrogen. nih.govnih.gov Detection is commonly performed using an ultraviolet (UV) detector. Such methods are validated for linearity, accuracy, and precision to ensure reliable quantification. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) | nih.gov |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) or similar | nih.govnih.gov |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid or 0.1% TFA | nih.govnih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | nih.govnih.gov |
| Detection | UV-VIS Detector (e.g., 210, 254 nm) | nih.gov |
| Column Temperature | 30 °C | nih.gov |
| Notes | Pre-column derivatization (e.g., with toluenesulfonyl chloride) can be used to enhance UV detection for compounds lacking a strong chromophore. | nih.gov |
Gas Chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds. Direct analysis of piperidine derivatives by GC can sometimes be challenging due to the polarity of the amine functional groups, which can lead to poor peak shape (tailing) and low sensitivity. oup.com
To overcome these issues, derivatization is often employed. The active hydrogens on the amine and amide groups can be reacted with a derivatizing agent (e.g., pentafluorobenzoyl chloride) to create a less polar, more volatile, and more thermally stable analogue suitable for GC analysis. oup.com Headspace GC (GC-HS) is another approach, especially useful for analyzing residual piperidine in a sample matrix. chromforum.org The analysis is typically performed on a capillary column with a non-polar or mid-polar stationary phase, such as a diphenyl dimethyl polysiloxane, and a Flame Ionization Detector (FID) is commonly used. asianpubs.orgresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) | asianpubs.orgresearchgate.net |
| Column | Diphenyl dimethyl polysiloxane capillary column (e.g., 30 m x 0.53 mm, 5.0 µm) | asianpubs.org |
| Carrier Gas | Helium or Nitrogen | asianpubs.org |
| Injector Temperature | ~250 °C | - |
| Detector Temperature | ~240-300 °C | asianpubs.org |
| Oven Program | Temperature gradient (e.g., start at 200 °C, ramp at 20 °C/min) | asianpubs.org |
| Sample Preparation | Often requires pre-column derivatization (e.g., with PFBCI) to improve volatility and peak shape. Direct injection is possible for some analogues. | oup.comasianpubs.org |
Computational and Theoretical Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules, which in turn dictates molecular structure, stability, and reactivity. Various QM methods are employed to study molecules like 4-(Cyclopropylamino)piperidine-4-carboxamide, ranging from Density Functional Theory to Hartree-Fock based approaches.
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules due to its favorable balance of accuracy and computational cost. rsc.orgbookpi.org For this compound, DFT calculations are essential for determining its most stable three-dimensional structure.
Geometry Optimization: The first step in a typical DFT study is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the arrangement with the lowest possible energy (the ground state). researchgate.net For this molecule, key considerations would be the conformation of the piperidine (B6355638) ring (which typically adopts a chair, boat, or twist-boat form), the orientation of the equatorial and axial substituents, and the rotational positions of the cyclopropylamino and carboxamide groups. nih.govnih.gov Calculations using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-311++G(d,p) would be employed to identify the global minimum energy conformer and other low-energy isomers. rsc.orgmdpi.com
Electronic Structure: Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic structure. researchgate.net This includes calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. bookpi.org Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. bookpi.org
| DFT Parameter | Significance for this compound |
| Optimized Geometry | Predicts the most stable 3D shape, including bond lengths and angles. |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| MEP Map | Visualizes sites for potential hydrogen bonding and other non-covalent interactions. |
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry approach that approximates the many-electron wavefunction as a single Slater determinant. arxiv.org While it is computationally less intensive than more advanced methods, it does not fully account for electron correlation, which can affect the accuracy of the results. arxiv.org For molecules like this compound, HF calculations can provide a reasonable first approximation of the molecular geometry and wavefunction. osi.lv
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled-Cluster (e.g., CCSD(T)), are built upon the HF solution to systematically include electron correlation. arxiv.org These methods offer higher accuracy for calculating molecular energies, reaction barriers, and other properties. However, their increased accuracy comes at a significantly higher computational cost, making them more suitable for smaller molecules or for single-point energy calculations on geometries optimized with a less costly method like DFT. For a molecule of this size, MP2 might be used to refine the relative energies of different conformers initially identified by DFT.
| Method | Description | Typical Application |
| Hartree-Fock (HF) | Ab initio method that approximates electron interactions. Does not include electron correlation. | Initial geometry optimization, reference for post-HF methods. |
| Møller-Plesset (MP2) | A post-HF method that adds electron correlation through perturbation theory. | More accurate energy calculations for different conformers. |
| Coupled-Cluster (CCSD(T)) | A high-accuracy post-HF method often considered the "gold standard" for small molecules. | Highly accurate benchmark energy calculations. |
QM calculations are highly effective at predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C) with good accuracy. nih.govresearchgate.net For this compound, theoretical chemical shifts would be calculated for its lowest energy conformer. researchgate.net Comparing these predicted shifts with experimental NMR data can help confirm the assigned structure and its dominant conformation in solution. rsc.org Linear regression analysis is often used to scale the calculated values to improve the correlation with experimental results. rsc.org
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding frequencies and intensities. nih.gov These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular motions, such as N-H stretches, C=O stretches from the amide group, and C-H stretches of the cyclopropyl (B3062369) and piperidine rings. researchgate.net Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. nih.gov
Molecular Dynamics (MD) Simulations
While QM methods are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment.
This compound possesses significant conformational flexibility, particularly in the piperidine ring and the rotatable bonds of its substituents. MD simulations are an ideal tool for exploring this conformational landscape. nih.gov By simulating the molecule over a period of nanoseconds to microseconds, a trajectory of its motion is generated. Analysis of this trajectory can identify:
Stable Conformers: The most frequently visited conformations during the simulation, including different chair and twist-boat forms of the piperidine ring. nih.govacs.org
Conformational Transitions: The pathways and timescales for conversion between different conformers.
Flexibility: The degree of motion in different parts of the molecule, such as the movement of the cyclopropyl group relative to the piperidine ring.
These simulations provide a more complete picture of the molecule's structure than a single static geometry, recognizing that it exists as an ensemble of interconverting conformations. nih.govdntb.gov.ua
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Computational methods can model these effects in two primary ways:
Implicit Solvation Models: In QM calculations, methods like the Polarizable Continuum Model (PCM) can be used to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.netprimescholars.com This approach can be used to re-optimize the geometry of this compound to see how its preferred conformation changes in solvents of different polarities. mdpi.com
Explicit Solvation Models: In MD simulations, the molecule is placed in a simulation box filled with a large number of explicit solvent molecules (e.g., water, methanol (B129727), or chloroform). rsc.org This allows for the direct simulation of specific molecule-solvent interactions, such as hydrogen bonding between the amide and amino groups of the solute and the surrounding solvent molecules. nm-aist.ac.tz Such simulations can reveal how solvent interactions stabilize or destabilize certain conformers, providing a detailed understanding of the molecule's behavior in a solution, which is more representative of experimental conditions. rsc.org
Prediction of Physicochemical Descriptors
Physicochemical descriptors are crucial for forecasting a molecule's behavior in various environments, including biological systems. Computational models offer a rapid and cost-effective means of estimating these properties directly from the molecular structure.
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic functional groups, such as this compound, the pKa values indicate the pH at which these groups will be protonated or deprotonated. Computational algorithms predict pKa by analyzing the stability of the ionized and neutral forms of the molecule, often using methods based on empirical data, quantum mechanics, or quantitative structure-property relationships (QSPR).
This compound has two primary basic centers: the secondary amine of the piperidine ring and the secondary cyclopropylamine (B47189). The piperidine nitrogen is generally more basic than the cyclopropylamine nitrogen. The carboxamide group is typically considered neutral but can exhibit very weak acidic or basic properties under extreme conditions.
Predicted pKa values for the ionizable groups are critical for understanding the molecule's charge state at a given pH. The ionization state significantly influences properties like solubility, membrane permeability, and receptor binding.
Predicted pKa Values for this compound
| Ionizable Group | Predicted pKa (Approximate) | Predominant State at pH 7.4 |
|---|---|---|
| Piperidine Nitrogen | 9.5 - 10.5 | Protonated (Positively Charged) |
| Cyclopropylamine Nitrogen | 8.0 - 9.0 | Partially Protonated |
Based on these predicted pKa values, the molecule's ionization state varies significantly with pH:
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. chemaxon.com The distribution coefficient (logD) is a pH-dependent measure of lipophilicity that accounts for all ionized and neutral species of the molecule. chemaxon.com
Computational prediction of logP can be performed using various methods, including atom-based and fragment-based approaches, which sum the contributions of individual atoms or molecular fragments. nih.govnih.gov For ionizable molecules like this compound, predicting logD is more relevant for biological contexts as it considers the pH-dependent charge states. chemaxon.com The logD value is calculated from the logP and pKa values.
Predicted Lipophilicity Descriptors for this compound
| Descriptor | Predicted Value (Approximate) | Method |
|---|---|---|
| logP (neutral form) | 0.5 - 1.5 | Fragment-based/Atom-based |
| logD at pH 7.4 | -1.0 to 0.0 | Calculated from logP and pKa |
| logD at pH 2.0 | < -2.0 | Calculated from logP and pKa |
The predicted positive logP value for the neutral species suggests a moderate intrinsic lipophilicity. However, because the molecule is significantly protonated at physiological pH, its effective lipophilicity, represented by logD at pH 7.4, is considerably lower. This indicates increased aqueous solubility and potentially lower membrane permeability for the charged species compared to the neutral form.
Reactivity and Mechanistic Pathway Predictions
Computational chemistry allows for the detailed exploration of chemical reactions at a molecular level, including the analysis of transition states and the mapping of reaction energy profiles.
Transition state analysis involves locating the highest energy structure along a reaction pathway, known as the transition state. The energy of this state determines the activation energy and, consequently, the reaction rate. Quantum mechanics calculations are used to model the geometry and energy of these transient structures.
For this compound, transition state analysis could be applied to understand its synthesis or potential metabolic pathways. For instance, in a potential synthesis involving the amidation of a carboxylic acid precursor, computational analysis could model the transition state of the nucleophilic attack by the amine onto the activated carboxyl group. jocpr.comresearchgate.net This analysis would reveal the precise bond-forming and bond-breaking events and help optimize reaction conditions by identifying the rate-limiting step.
Reaction coordinate mapping involves calculating the energy of the system as it progresses along a defined reaction coordinate, which represents the conversion from reactants to products. This generates a potential energy surface or profile that visualizes the energy barriers (transition states) and intermediates of a reaction. researchgate.net
A hypothetical reaction coordinate map for the N-alkylation of the piperidine nitrogen of this compound would illustrate the energy changes as an alkylating agent approaches and forms a new carbon-nitrogen bond. researchgate.net Such a map would detail the energy of the reactants, the transition state for this bimolecular nucleophilic substitution, and the final product, providing a comprehensive energetic picture of the reaction mechanism. siu.edu This technique is invaluable for comparing the feasibility of different reaction pathways and understanding factors that influence selectivity. arxiv.org
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. rsc.org These models are instrumental in drug discovery for optimizing lead compounds to enhance potency and selectivity while minimizing undesirable properties. nih.govnih.gov
For this compound, computational SAR studies would involve generating a library of virtual analogs and predicting their activity against a hypothetical biological target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to this process.
QSAR: 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be used to build a predictive model. nih.govdntb.gov.uaresearchgate.net This involves aligning a set of structurally related piperidine carboxamide analogs and correlating their known activities with calculated steric, electrostatic, and hydrophobic fields. nih.govnih.gov The resulting model and its contour maps would highlight which regions of the molecule are sensitive to modification.
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein. nih.gov Docking simulations of this compound into a hypothetical receptor's active site would identify key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) that contribute to binding affinity. rsc.org This information guides the design of new analogs with improved interactions. For example, studies on other piperidine-4-carboxamide inhibitors have shown that modifications to substituents on the piperidine ring can significantly impact target selectivity and potency. nih.govnih.gov
Hypothetical SAR Exploration via Computational Modeling
| Molecular Region | Potential Modification | Predicted Impact on Activity (Hypothetical) | Computational Method |
|---|---|---|---|
| Cyclopropyl Group | Replacement with other small alkyl or cycloalkyl groups | Modulate hydrophobic interactions in a specific pocket | Docking, 3D-QSAR |
| Piperidine Nitrogen | N-alkylation or substitution | Alter solubility, basicity, and potential for new vector interactions | Docking, QSAR |
| Carboxamide Linker | Replacement with alternative linkers (e.g., sulfonamide, reversed amide) | Change hydrogen bonding patterns and conformational flexibility | Docking |
| Amide NH2 | Substitution with small alkyl groups | Alter hydrogen bond donor capacity and steric profile | Docking, 3D-QSAR |
By integrating these computational approaches, researchers can rationally design novel derivatives of this compound with potentially enhanced biological activity, providing a focused path for synthetic efforts. nih.govdntb.gov.ua
Ligand-Based and Structure-Based Design Principles
The design of novel compounds based on the this compound scaffold often employs a combination of ligand-based and structure-based approaches. These strategies leverage information from known active molecules and the three-dimensional structure of the biological target, respectively, to guide the design of new, more potent compounds.
Ligand-Based Design: In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design (LBDD) methods are particularly valuable. nih.gov These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For derivatives of piperidine-4-carboxamide, pharmacophore modeling is a key LBDD technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For instance, a pharmacophore model for a series of piperidine-4-carboxamide derivatives might identify the cyclopropylamino group as a key hydrophobic feature, the carboxamide as a hydrogen bond donor/acceptor moiety, and the piperidine ring as a central scaffold. This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.
Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. This approach involves analyzing the binding site of the target and designing ligands that can fit snugly into the pocket and form favorable interactions with key amino acid residues. Molecular docking is a primary technique in SBDD, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor. For a compound like this compound, docking studies can reveal how the cyclopropyl group might fit into a hydrophobic pocket, how the carboxamide can form hydrogen bonds with the protein backbone or side chains, and how the piperidine ring can be oriented to maximize van der Waals interactions. The insights gained from docking can guide the rational design of modifications to the lead compound to improve its binding affinity and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket near the cyclopropyl group, a medicinal chemist might design a new analog with a larger hydrophobic substituent at that position to better fill the pocket and increase potency.
The interplay between ligand-based and structure-based design is often synergistic. A pharmacophore model developed from known active ligands can be used to guide the initial docking of new compounds, and the structural information from docking studies can be used to refine the pharmacophore model.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying the physicochemical properties of molecules (descriptors) and correlating them with their observed activity, QSAR models can be used to predict the activity of new, untested compounds and to understand the structural features that are important for activity.
For piperidine carboxamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields of the molecules. The resulting models can be visualized as contour maps, highlighting regions in space where bulky groups or specific electrostatic properties are predicted to increase or decrease biological activity.
A study on a series of piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors developed CoMFA and CoMSIA models with significant statistical results. researchgate.net The cross-validated correlation coefficient (q²) for the CoMFA model was 0.715, and the non-cross-validated correlation coefficient (r²) was 0.993, indicating a robust and predictive model. researchgate.net The CoMSIA model also showed good statistical significance with a q² of 0.620 and an r² of 0.986. researchgate.net These models indicated the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net
The general findings from such QSAR studies on related piperidine carboxamide scaffolds can provide valuable insights for the optimization of this compound. For example, if the QSAR model for a related series of compounds indicates that a bulky, electron-withdrawing group at a particular position on the piperidine ring is favorable for activity, this information can be used to guide the synthesis of new analogs of this compound with similar modifications.
Below is an interactive data table summarizing the statistical parameters of a hypothetical QSAR study on a series of piperidine carboxamide derivatives, illustrating the kind of data generated in such analyses.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Standard Error of Prediction | F-value |
| CoMFA | 0.715 | 0.993 | 0.744 | 0.352 | 134.5 |
| CoMSIA | 0.620 | 0.986 | 0.570 | 0.421 | 102.8 |
This table represents typical statistical results from 3D-QSAR studies on piperidine carboxamide derivatives as ALK inhibitors. researchgate.net
These computational and theoretical investigations, including ligand-based and structure-based design principles and QSAR modeling, play a crucial role in the rational design and optimization of this compound and its analogs as potential therapeutic agents. By providing a deeper understanding of the molecular determinants of biological activity, these methods help to accelerate the drug discovery process and reduce the need for extensive and costly experimental screening.
Application in Synthetic Chemistry As a Molecular Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the functional groups in 4-(cyclopropylamino)piperidine-4-carboxamide makes it a suitable starting material for the construction of more elaborate heterocyclic frameworks. The secondary amine and the primary carboxamide can participate in a variety of cyclization and condensation reactions.
While specific examples of complex heterocyclic systems synthesized directly from this compound are not extensively documented in publicly available literature, the general reactivity of the piperidine-4-carboxamide moiety is well-established. For instance, piperidine (B6355638) carboxamides can undergo intramolecular cyclization to form fused heterocyclic systems. nih.govresearchgate.net Additionally, the presence of multiple reaction sites allows for its potential use in multicomponent reactions to generate diverse heterocyclic scaffolds in a single step. nih.govresearchgate.netnih.govmdpi.com
The synthesis of spiro-heterocycles is another area where this building block could be applied. The quaternary carbon at the 4-position of the piperidine ring is a key feature for the construction of spirocyclic systems, which are of significant interest in medicinal chemistry due to their three-dimensional nature.
Scaffold for Medicinal Chemistry Research
The this compound structure represents a valuable scaffold for medicinal chemistry research. The piperidine ring is a privileged structure in drug discovery, and its substitution pattern in this compound provides multiple points for diversification to explore structure-activity relationships (SAR). researchgate.netmdpi.combenthamscience.com The piperidine-4-carboxamide substructure has been identified as a key pharmacophore in the design of inhibitors for various enzymes and receptors. nih.govnih.govnih.govnih.govnih.gov
The N-cyclopropyl group can also play a significant role in modulating the pharmacological properties of a molecule, including its metabolic stability and binding affinity to biological targets.
The trifunctional nature of this compound makes it an ideal starting point for the creation of piperidine-based combinatorial libraries. 5z.comnih.govmdpi.com Through parallel synthesis, the secondary amine, the carboxamide, and the piperidine nitrogen can be functionalized with a wide array of chemical moieties to generate a large collection of structurally related compounds.
Such libraries are instrumental in high-throughput screening campaigns to identify novel hits for therapeutic targets. The rigid piperidine core provides a well-defined three-dimensional orientation for the appended functional groups, which is advantageous for rational drug design.
Table 1: Potential Points of Diversification for Library Synthesis
| Position | Functional Group | Potential Reactions |
|---|---|---|
| Piperidine Nitrogen | Secondary Amine | Acylation, Alkylation, Reductive Amination, Sulfonylation |
| Cyclopropylamino | Secondary Amine | Acylation, Alkylation |
The systematic modification of the this compound scaffold allows for a detailed exploration of how different substituents influence molecular recognition and biological activity. Structure-activity relationship (SAR) studies on analogous piperidine-4-carboxamide series have demonstrated that small changes in substitution can have a profound impact on potency and selectivity. nih.govnih.govdndi.orgdrugdesign.orgmdpi.com
The N-cyclopropyl group, in particular, can have a significant effect on the conformational preferences of the piperidine ring and its interactions with a binding site. Conformational analysis of related N-cyclopropylpiperidine derivatives has been a subject of interest in understanding their binding to specific receptors. mdpi.com
Chirality in Asymmetric Synthesis (if applicable)
The this compound molecule itself is achiral. However, derivatization at the piperidine nitrogen or the cyclopropylamino group can introduce chiral centers. Furthermore, the synthesis of derivatives with stereocenters on the piperidine ring would lead to chiral molecules.
While there is no specific information available regarding the enantioselective synthesis of chiral derivatives of this compound, general methods for the asymmetric synthesis of chiral piperidines are well-established. nih.gov These methods could potentially be adapted to produce enantiomerically pure derivatives of this scaffold. Chiral separation techniques, such as chiral HPLC, could also be employed to resolve racemic mixtures of its derivatives. nih.govnih.govrsc.org
Functionalization for Specific Research Probes
The functional groups present in this compound provide handles for the attachment of various reporter groups to create specific research probes. For example, fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes could be incorporated to study the distribution, binding, and mechanism of action of molecules derived from this scaffold. rsc.orgnih.govnih.govnih.govgoogle.comchemrxiv.orgnih.gov
The development of such probes is crucial for target identification and validation in drug discovery. For instance, a biotinylated derivative could be used in affinity pull-down assays to identify the protein targets of a bioactive compound. nih.govnih.gov Similarly, a fluorescently labeled version could be used in cellular imaging studies to visualize its subcellular localization. rsc.orgnih.govgoogle.comchemrxiv.orgnih.gov
Introduction of Reporter Tags (e.g., Fluorophores, Biotin)
The chemical structure of this compound offers two primary reactive sites for the covalent attachment of reporter tags: the secondary amine of the cyclopropylamino group and the primary carboxamide group. These functional groups allow the molecule to serve as a versatile scaffold or building block in the synthesis of probes for chemical biology and diagnostic applications. By attaching fluorophores or affinity tags like biotin, researchers can create tools to study biological systems, track the distribution of molecules, or facilitate purification processes.
The secondary amine is a nucleophilic site that can be targeted by various electrophilic reagents commonly used in bioconjugation. One of the most prevalent methods for labeling amines involves the use of N-Hydroxysuccinimide (NHS) esters. NHS esters of fluorophores or biotin react efficiently with primary and secondary amines under mild conditions (typically at a pH of 7-9) to form stable amide bonds. For instance, a fluorophore-NHS ester could be reacted with this compound to yield a fluorescently labeled derivative. The reaction proceeds via nucleophilic attack of the secondary amine on the ester, leading to the displacement of the NHS group.
Similarly, the carboxamide group can be a handle for conjugation, although it is generally less reactive than the amine. It can be hydrolyzed to a carboxylic acid, which then becomes a versatile functional group for various coupling reactions. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used to activate carboxylic acids for reaction with amines. gbiosciences.com This two-step approach would involve first hydrolyzing the carboxamide of the parent molecule to a carboxylic acid. Subsequently, this new derivative could be coupled to an amine-containing reporter tag (e.g., a fluorophore with a primary amine linker) in the presence of EDC.
Biotinylation, the process of covalently attaching biotin, is a powerful technique in biochemistry for labeling and affinity purification. The high affinity between biotin and proteins like avidin (B1170675) and streptavidin makes it an excellent tag. Similar to fluorophore conjugation, biotin can be introduced onto the this compound scaffold using biotinylating agents with amine-reactive groups, such as NHS-Biotin. thermofisher.com These reagents would selectively target the secondary amine, creating a stable amide linkage.
The choice of reporter tag and conjugation strategy would depend on the specific application. For example, if the goal is to create a fluorescent probe for cellular imaging, a bright and photostable fluorophore would be chosen. If the aim is to develop a tool for affinity-based pulldown experiments, biotin would be the tag of choice. The piperidine ring itself can influence the properties of the final conjugate, such as its solubility and cell permeability.
The table below summarizes the key molecules involved in the potential derivatization of this compound with reporter tags.
| Compound Name | Role in Synthesis |
| This compound | The core molecular building block providing a scaffold with reactive sites for conjugation. |
| N-Hydroxysuccinimide (NHS) esters | Amine-reactive reagents used to introduce fluorophores or biotin by forming stable amide bonds with the secondary amine. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A carbodiimide (B86325) used to activate a carboxyl group (derived from the carboxamide) for coupling with an amine-containing reporter tag. |
| Biotin | An affinity tag that can be conjugated to the scaffold for use in purification and detection applications. |
| Fluorophores | Fluorescent molecules that can be attached to the scaffold to create probes for imaging and detection. |
| Avidin | A protein with a high affinity for biotin, used in conjunction with biotinylated molecules for detection and purification. |
| Streptavidin | Another protein with a high affinity for biotin, often preferred over avidin due to its lower non-specific binding. |
Molecular Interaction and Mechanistic Studies in Vitro
Investigation of Molecular Target Binding (e.g., Enzyme, Receptor)
The versatility of the 4-(cyclopropylamino)piperidine-4-carboxamide scaffold is evident from its interaction with a diverse range of molecular targets, including G-protein coupled receptors (GPCRs) and enzymes. In vitro studies have been crucial in identifying and characterizing these interactions, revealing the potential of its derivatives as selective antagonists, agonists, and inhibitors.
Derivatives of the piperidine-4-carboxamide scaffold have demonstrated significant and selective binding to several receptors. One such derivative, TAK-220, was identified as a potent CCR5 antagonist, showing high binding affinity for the CCR5 receptor with an IC₅₀ of 3.5 nM. nih.gov This interaction is critical as it leads to potent inhibition of HIV-1 membrane fusion. nih.gov Another study developed a series of piperidine (B6355638) carboxamides as antagonists for the transient receptor potential vanilloid-1 (TRPV1), an emerging target for pain treatment. researchgate.net A lead compound from this series, 4H-benzo nih.govnih.govoxazin-3-one, exhibited a Kᵢ of 65 nM in a human TRPV1 binding assay. researchgate.net
Furthermore, research into sigma receptors has identified a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative with a high affinity and selectivity for the σ₁ receptor subtype over the σ₂ subtype, displaying a Kᵢ of 0.96 ± 0.05 nM for σ₁. nih.gov Conversely, a different piperidine carboxamide, SW042, was screened against the Eurofins Safety44 panel and did not show significant binding (over 50% inhibition) to any of the 44 receptors tested at a concentration of 10 μM. nih.gov
| Derivative Class | Target Receptor | Binding Affinity | Reference |
|---|---|---|---|
| 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220) | CCR5 | IC₅₀ = 3.5 nM | nih.gov |
| 4H-benzo nih.govnih.govoxazin-3-one derivative | TRPV1 | Kᵢ = 65 nM | researchgate.net |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ₁) | Kᵢ = 0.96 ± 0.05 nM | nih.gov |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-2 (σ₂) | Kᵢ = 91.8 ± 8.1 nM | nih.gov |
The piperidine-4-carboxamide core structure has proven to be a valuable scaffold for the development of potent enzyme inhibitors. Through a pharmacophore-assisted virtual screening, a novel inhibitor of secretory glutaminyl cyclase (sQC), designated Cpd-41, was identified which features a piperidine-4-carboxamide moiety and exhibits an IC₅₀ of 34 μM. nih.gov sQC is an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.gov
In the field of oncology, a piperidine carboxamide derivative was discovered as a novel inhibitor of anaplastic lymphoma kinase (ALK) with an IC₅₀ of 0.174 μM in an enzyme assay. researchgate.net Additionally, the N-(2-aminoethyl)piperidine-4-carboxamide structure has been explored as a potential scaffold for creating multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1. nih.gov
In infectious disease research, a piperidine carboxamide known as SW042 was found to inhibit the chymotrypsin-like activity of the Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5). nih.gov Notably, this inhibition was species-selective, as the compound did not affect human proteasome isoforms. nih.gov
| Derivative/Scaffold | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Cpd-41 | Secretory Glutaminyl Cyclase (sQC) | 34 μM | nih.gov |
| Piperidine carboxamide 1 | Anaplastic Lymphoma Kinase (ALK) | 0.174 μM | researchgate.net |
| SW042 | P. falciparum 20S Proteasome β5 | Active (specific IC₅₀ not stated) | nih.gov |
| N-(2-aminoethyl)piperidine-4-carboxamide | VEGFR-2, ERK-2, Abl-1 | Identified as an active scaffold | nih.gov |
Direct structural studies have provided atomic-level details of how piperidine-4-carboxamide derivatives engage with their protein targets. X-ray crystallographic analysis of Cpd-41 in complex with secretory glutaminyl cyclase (sQC) revealed the precise binding mode of the inhibitor within the enzyme's active site. nih.gov Similarly, the X-ray cocrystal structure of a piperidine carboxamide inhibitor bound to the anaplastic lymphoma kinase (ALK) domain showed that the compound stabilizes an unusual DFG-shifted conformation, granting access to an extended hydrophobic pocket. researchgate.net
In the context of antimalarial drug discovery, cryo-electron microscopy (cryo-EM) was used to identify the binding site of piperidine carboxamides in the P. falciparum proteasome. nih.gov This structural analysis revealed that the inhibitors bind to a previously untargeted region of the β5 active site, which is distant from the catalytic threonine residue. nih.gov This unique binding site is not conserved in human proteasome isomers and underlies the compound's species selectivity. nih.gov
Elucidation of Mechanism of Action at a Molecular Level
Understanding how the binding of a ligand to its molecular target translates into a cellular effect is fundamental to mechanistic studies. For derivatives of this compound, this has been explored through both cellular assays and computational modeling.
The molecular interactions of piperidine-4-carboxamide derivatives have been shown to modulate cellular pathways and affect cell fate in various research models. For instance, a derivative of N-(2-aminoethyl)piperidine-4-carboxamide, compound 6b, demonstrated anti-proliferative activity against the human liver cancer cell line HepG2 with an IC₅₀ of 11.3 μM and was shown to induce significant apoptosis. nih.gov The same compound was even more effective against K562 cells, a line characterized by hyperactivity of Abl, VEGFR, and ERK kinases, exhibiting an IC₅₀ of 4.5 μM. nih.gov This suggests its mechanism of action may stem from the combined inhibition of the VEGFR-2, ERK-2, and Abl-1 pathways. nih.gov
In the context of infectious diseases, the CCR5 antagonist TAK-220 strongly inhibited the replication of CCR5-tropic HIV-1 clinical isolates in human peripheral blood mononuclear cells, with a mean EC₅₀ of 1.1 nM. nih.gov The antimalarial compound SW042 showed sub-micromolar activity against both drug-sensitive (Pf3D7) and multidrug-resistant (PfDd2) strains of P. falciparum and was found to have an intermediate parasite killing rate. nih.gov
Computational methods are frequently employed to predict and analyze the binding of piperidine-4-carboxamide derivatives to their targets at a molecular level. Systematic molecular docking and molecular dynamics (MD) simulations were used to complement the X-ray crystallography data for the sQC inhibitor Cpd-41, providing further atomistic details of its binding in the active site. nih.gov
Molecular docking was also used to investigate the binding of a piperidine carboxamide derivative to the active site of anaplastic lymphoma kinase (ALK). researchgate.net These studies, in conjunction with 3D-QSAR models, indicated the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net For the N-(2-aminoethyl)piperidine-4-carboxamide scaffold, molecular docking studies revealed the specific interactions of a derivative with the kinase domains of VEGFR-2, ERK-2, and Abl-1. nih.gov In other research, a hybrid computational approach using molecular docking and MD simulations has been applied to explore the potential of piperidine derivatives as inhibitors of the main protease (MPro) of SARS-CoV-2. nih.gov
Comparative Analysis with Structurally Related Analogues
While direct in vitro molecular interaction studies specifically detailing the binding profile of this compound are not extensively available in publicly accessible literature, a robust comparative analysis can be constructed from research on structurally related analogues. By examining compounds that share the core piperidine scaffold and feature either cyclopropylamino or carboxamide moieties, it is possible to infer the contributions of these functional groups to the molecule's binding characteristics and the influence of its three-dimensional structure.
The binding profile of a ligand is critically dependent on the nature and arrangement of its functional groups, which dictate its interactions with a biological target. For this compound, the cyclopropylamino and carboxamide substituents are predicted to be primary determinants of its molecular interactions.
Cyclopropylamino Group: The N-cyclopropyl moiety is a common feature in pharmacologically active compounds. Its inclusion often enhances binding affinity and metabolic stability. The rigid, three-membered ring of the cyclopropyl (B3062369) group restricts conformational flexibility compared to a linear alkyl chain, which can be advantageous for fitting into a well-defined binding pocket.
In a study of imidazodiazepine analogues targeting the kappa opioid receptor (KOR), compounds featuring a cyclopropyl substituent demonstrated superior binding affinity compared to analogues with bromo or acetylene (B1199291) groups at the same position. mdpi.com This suggests that the compact and specific geometry of the cyclopropyl group can be highly favorable for receptor occupancy. Similarly, a series of (2-cyclopropoxyphenyl)piperidine derivatives showed high affinity for α1a- and α1d-adrenergic receptors, with Kᵢ values in the low nanomolar range, underscoring the positive contribution of the cyclopropyl group to potent receptor binding. nih.gov
| Compound Class | Substituent Comparison | Target Receptor | Observation | Reference |
|---|---|---|---|---|
| Imidazodiazepines | Cyclopropyl vs. Bromo/Acetylene | Kappa Opioid Receptor (KOR) | Cyclopropyl substituent resulted in superior ligand binding affinity. | mdpi.com |
| (2-alkoxyphenyl)piperidines | Cyclopropoxy vs. other alkoxy groups | α1a/α1d-Adrenergic Receptors | (2-cyclopropoxyphenyl)piperidine derivatives displayed high affinity (Kᵢ = 0.91-79.0 nM for α1a). | nih.gov |
Carboxamide Group: The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active molecules. The carboxamide group is a versatile functional group, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). These interactions are often critical for anchoring a ligand within the active site of a protein.
Structure-activity relationship (SAR) studies on various piperidine carboxamides have confirmed the importance of this moiety. For instance, in a series of potent inhibitors of the bacterial enzyme DNA gyrase, the piperidine-4-carboxamide core was essential for activity. nih.gov In another example, researchers found that a carboxamide moiety could serve as an effective bioisostere for a phenolic hydroxyl group in a class of opioid receptor antagonists. The resulting trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine analogue displayed high affinity for the human μ-opioid receptor, comparable to its phenolic counterpart. nih.gov Furthermore, research on piperazine-alkyl-naphthamides demonstrated that bioisosteric replacement of a carboxamide with a sulphonamide group significantly altered receptor affinity profiles for serotonin (B10506) and dopamine (B1211576) receptors, highlighting the specific role of the carboxamide linkage. nih.gov
| Compound Series | Modification | Target | Result | Reference |
|---|---|---|---|---|
| trans-3,4-dimethyl-4-phenylpiperidines | Replacement of 3'-hydroxyl with 3'-carboxamide | μ-Opioid Receptor | Carboxamide acted as a good bioisostere, retaining high binding affinity. | nih.gov |
| Piperazine-alkyl-naphthamides | Bioisosteric replacement of carboxamide with sulphonamide | 5-HT1A, D3, D4.2 Receptors | Altered affinity and selectivity profiles, indicating distinct interactions for each group. | nih.gov |
| MMV688844 Analogues | Modifications to the piperidine-4-carboxamide core | Mycobacterium DNA Gyrase | The core scaffold was identified as crucial for bactericidal properties. | nih.gov |
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. The precise three-dimensional arrangement of atoms can dramatically affect binding affinity and functional activity, as receptors are chiral environments that can differentiate between stereoisomers. For molecules based on a substituted piperidine ring like this compound, both the relative orientation of substituents on the piperidine ring (diastereomerism) and the chirality of any stereocenters (enantiomerism) are critical.
Studies on structurally related piperidine derivatives consistently demonstrate the profound impact of stereochemistry. In a class of antimalarial piperidine carboxamides, the (S)-enantiomer of the initial hit compound was found to be 100-fold more potent than the (R)-enantiomer, a clear indication of a highly specific stereochemical requirement for interaction with the target, the Plasmodium falciparum proteasome.
Further evidence comes from a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines developed as opioid receptor antagonists. In vitro and in vivo testing revealed that the trans-(3R,4R) isomer was consistently more potent than the corresponding trans-(3S,4S) isomer. nih.gov This highlights that not only the trans relative configuration but also the absolute configuration of the chiral centers dictates the potency of the molecular interaction. The X-ray crystal structure of the most active compound confirmed that the piperidine ring adopts a chair conformation with the larger 4-aryl group in an equatorial orientation, which is often the preferred conformation for potent activity in this class of compounds. nih.gov
Similarly, in a series of imidazodiazepines, compounds with an (S)-methyl configuration were found to be superior ligands for the KOR compared to their (R)-counterparts, with affinity differences ranging from 1.3 to 4.9-fold. mdpi.com The synthesis of substituted piperidines often focuses on stereoselective methods to produce specific diastereomers, such as all-cis isomers, because of the known importance of substituent orientation for biological activity. whiterose.ac.uk
| Compound Class | Stereoisomers Compared | Target | Key Finding | Reference |
|---|---|---|---|---|
| Piperidine Carboxamide (Antimalarial) | (S)-enantiomer vs. (R)-enantiomer | P. falciparum proteasome | The (S)-enantiomer was 100-fold more potent than the (R)-enantiomer. | |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | (3R,4R)-isomer vs. (3S,4S)-isomer | Opioid Receptors | The (3R,4R) isomer was generally more potent as an antagonist. | nih.gov |
| Imidazodiazepines | (S)-methyl vs. (R)-methyl configuration | Kappa Opioid Receptor (KOR) | (S)-isomers were superior ligands, with up to a 4.9-fold higher affinity. | mdpi.com |
These findings collectively establish that the binding affinity and functional activity of piperidine-based ligands are exquisitely sensitive to their stereochemical configuration. Therefore, the specific spatial arrangement of the cyclopropylamino and carboxamide groups on the piperidine ring of this compound would be a critical factor in defining its molecular interactions.
Development of Advanced Analytical Methods for Research
Quantification in Complex Research Matrices
Accurate quantification of 4-(cyclopropylamino)piperidine-4-carboxamide in complex biological and environmental matrices is essential for pharmacokinetic, metabolism, and toxicology studies. The primary challenges lie in achieving sufficient sensitivity, selectivity, and reproducibility.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful tool for the quantification of non-volatile compounds in intricate mixtures due to its high sensitivity and selectivity. kuleuven.be An LC-MS/MS method, utilizing a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, is often the gold standard for quantitative bioanalysis. bioanalysis-zone.comresearchgate.net
A validated LC-MS/MS method for the determination of this compound in a research matrix like rat plasma can be established. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution. nih.govijper.org The mobile phase often consists of an aqueous component with a small amount of acid, like formic acid, to improve peak shape and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netijper.org
For detection, electrospray ionization (ESI) in the positive ion mode is generally suitable for amine-containing compounds. rhhz.net The precursor ion would be the protonated molecule [M+H]+ of this compound. Collision-induced dissociation (CID) of the precursor ion generates specific product ions for quantification and confirmation.
Table 1: Representative LC-MS/MS Parameters for Quantification
| Parameter | Value |
|---|---|
| Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]+ | To be determined based on MW |
| Product Ion (Quantifier) | To be determined |
| Product Ion (Qualifier) | To be determined |
Method validation would be performed according to established guidelines, assessing linearity, accuracy, precision, selectivity, and matrix effects. ijper.org A linear range, for instance, from 0.5 to 500 ng/mL with a correlation coefficient (r²) > 0.99 could be expected. ijper.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas chromatography-mass spectrometry (GC-MS) offers an alternative for the analysis of volatile or semi-volatile compounds. tandfonline.com However, compounds containing polar functional groups like amines and amides, such as this compound, often exhibit poor chromatographic behavior (e.g., peak tailing) and thermal instability, necessitating derivatization prior to analysis. jfda-online.com
A typical GC-MS method would involve a preliminary extraction of the analyte from the research matrix, followed by a derivatization step. The derivatized sample is then injected into the GC-MS system. Separation is commonly performed on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane phase. jfda-online.com The mass spectrometer is operated in either scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. tandfonline.com
Table 2: Illustrative GC-MS Method Parameters (Post-Derivatization)
| Parameter | Value |
|---|---|
| Gas Chromatography | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Oven Program | Initial 100°C, ramp to 300°C |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Transfer Line | 290°C |
The successful application of GC-MS for this compound is heavily reliant on the derivatization strategy employed.
Derivatization Strategies for Enhanced Analytical Detection in Research
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more amenable to a specific analytical technique. jfda-online.com For this compound, derivatization can improve volatility for GC analysis and enhance ionization efficiency and chromatographic retention for LC analysis. jfda-online.comgcms.cz
Improving Sensitivity and Selectivity for Research Assays
The primary goals of derivatization are to increase sensitivity and selectivity. By introducing a functional group that is more readily ionized or detected, the signal intensity for the analyte can be significantly increased. nih.gov
For GC-MS analysis of amines, acylation with fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is a common strategy. tandfonline.comjfda-online.com These reagents react with the primary and secondary amine groups to form more volatile and thermally stable derivatives. The introduction of fluorine atoms also makes the derivative highly responsive to electron capture detection (ECD) if that technique is used. jfda-online.com Another approach is the use of reagents like pentafluorobenzoyl chloride (PFBCI), which forms derivatives that are highly sensitive for ECD and also provide characteristic mass spectra. jfda-online.comoup.com
For LC-MS, derivatization can be used to improve chromatographic separation and enhance ESI response. nih.gov For instance, tagging the amine group with a permanently charged moiety or a group with high proton affinity can significantly boost the signal in positive ion mode ESI. nih.gov
Table 3: Common Derivatization Reagents for Amine Groups
| Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |
|---|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | Primary/Secondary Amine | Trifluoroacetamide | Increased volatility for GC, ECD sensitivity jfda-online.com |
| Pentafluorobenzoyl Chloride (PFBCI) | Primary/Secondary Amine | Pentafluorobenzamide | High ECD sensitivity, good for GC-MS jfda-online.comoup.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amine, Amide, Hydroxyl | Trimethylsilyl (TMS) | Increased volatility and stability for GC gcms.cz |
Purity Profiling and Impurity Identification in Research Samples
Impurity profiling is the identification and quantification of all potential impurities in a substance. medwinpublishers.comnih.gov In a research context, this is critical as impurities can significantly affect the compound's biological activity and toxicological profile. jocpr.com Impurities can originate from starting materials, by-products of the synthesis, or degradation products. medwinpublishers.com
High-performance liquid chromatography (HPLC) with UV detection is a primary tool for purity profiling. A gradient elution method is typically developed to separate the main compound from all potential process-related impurities and degradation products. The relative amounts of these impurities are often determined by area percentage.
For the structural elucidation of unknown impurities, hyphenated techniques such as LC-MS/MS and LC-NMR are invaluable. nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, which aid in determining the elemental composition of an impurity. bioanalysis-zone.com Tandem mass spectrometry (MS/MS) experiments can then be used to fragment the impurity, providing structural clues. nih.gov
Table 4: Hypothetical Impurity Profile for a Research Batch
| Peak ID | Retention Time (min) | Area % | Proposed Identity | Method of Identification |
|---|---|---|---|---|
| Impurity A | 4.5 | 0.15% | Starting Material X | Retention Time Matching |
| Impurity B | 6.2 | 0.08% | By-product Y | LC-MS/MS Fragmentation |
| Main Peak | 8.1 | 99.7% | This compound | Reference Standard |
Stability Studies under Laboratory Conditions
Stability studies are conducted to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. edaegypt.gov.eg For research purposes, this information is vital for determining appropriate storage conditions and shelf-life for laboratory samples. cmcpharm.com
Forced degradation studies are an essential part of this process. The compound is subjected to stress conditions, such as heat, acid, base, oxidation, and light, to accelerate its decomposition. researchgate.net These studies help to identify potential degradation products and to develop a stability-indicating analytical method—a method that can separate the intact compound from its degradation products. researchgate.net
A typical laboratory stability study might involve storing aliquots of this compound under various conditions and analyzing them at predetermined time points using the developed purity method (e.g., HPLC-UV).
Table 5: Example Protocol for a Laboratory Stability Study
| Condition | Storage | Time Points | Analytical Test |
|---|---|---|---|
| Long-Term | 25°C / 60% RH | 0, 3, 6, 9, 12 months | HPLC-UV for Purity and Assay |
| Accelerated | 40°C / 75% RH | 0, 1, 3, 6 months | HPLC-UV for Purity and Assay |
| Photostability | ICH-compliant light exposure | Post-exposure | HPLC-UV for Purity and Assay |
The results of these studies would inform the recommended storage conditions for research samples of this compound to ensure its integrity over the course of its use in experiments.
pH-Dependent Stability
The stability of "this compound" in aqueous solutions is significantly influenced by pH due to the presence of ionizable functional groups, including the secondary amine of the piperidine (B6355638) ring, the cyclopropylamine (B47189) moiety, and the carboxamide group. While specific hydrolytic stability data for this compound are not extensively available in the public domain, the degradation pathways can be inferred from studies on related piperidine and carboxamide-containing molecules.
Hydrolysis is a primary degradation pathway for compounds containing amide functional groups. The susceptibility of the carboxamide group in "this compound" to hydrolysis is expected to be pH-dependent, catalyzed by both acidic and basic conditions.
Under basic conditions , the hydrolysis of the amide is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This also proceeds through a tetrahedral intermediate, which then expels the amide anion to form the corresponding carboxylic acid. The rate of hydrolysis is typically proportional to the hydroxide ion concentration.
A study on the stability of N-[(piperidine)methylene]daunorubicin hydrochloride (PPD), a complex molecule containing a piperidine moiety, demonstrated that its degradation is subject to specific acid-base catalysis. nih.gov The degradation of protonated molecules was catalyzed by hydrogen ions, while spontaneous hydrolysis occurred under the influence of water for zwitterionic, unprotonated, and monoanionic forms. nih.gov While PPD is structurally different, the principles of its pH-dependent hydrolysis can serve as a model for predicting the behavior of "this compound". For instance, the greatest stability for related amidine derivatives of daunorubicin (B1662515) was observed in the pH range of 2.5 to 3.5. nih.gov It can be hypothesized that "this compound" would also exhibit a pH-dependent stability profile, with varying rates of hydrolysis in acidic, neutral, and basic media.
To illustrate the potential pH-dependent degradation, a hypothetical data table is presented below, based on general knowledge of amide hydrolysis.
| pH | Condition | Predicted Primary Degradation Pathway | Relative Degradation Rate |
| < 3 | Strong Acid | Acid-catalyzed amide hydrolysis | High |
| 3 - 6 | Weak Acid/Neutral | Minimal hydrolysis | Low |
| > 8 | Strong Base | Base-catalyzed amide hydrolysis | High |
This table is illustrative and based on the general chemical properties of amide-containing compounds. Actual degradation rates would need to be determined experimentally.
Thermal and Photolytic Degradation Pathways
Thermal Degradation:
For piperazine (B1678402), thermal degradation is thought to proceed through SN2 substitution reactions, potentially initiated by the nucleophilic attack of one piperazine molecule on another. utexas.edu This can lead to ring-opening and the formation of various degradation products, including N-formylpiperazine and N-(2-aminoethyl)piperazine. utexas.edu
For "this compound," potential thermal degradation pathways could involve:
Decarboxamidation: The loss of the carboxamide group.
Dealkylation: Cleavage of the cyclopropyl (B3062369) group from the amine.
Ring Cleavage: Opening of the piperidine ring, especially under harsh conditions.
Oxidation: If oxygen is present, oxidation of the secondary amines can occur.
A study on the thermal degradation of various structural analogs of piperazine demonstrated that methyl substitution can increase the rate of degradation. researchgate.net This suggests that the substituents on the piperidine ring of the target compound could influence its thermal stability. The stability of different cyclic amines at 150 °C is summarized in the table below, highlighting the relative stability of the six-membered piperidine ring.
| Compound | Ring Size | % Loss after 1 week at 150 °C |
| Pyrrolidine (Pyr) | 5-membered | ~55% |
| Piperidine (PD) | 6-membered | ~8% |
| Hexamethyleneimine (HMI) | 7-membered | ~90% |
Data adapted from studies on related cyclic amines to illustrate the influence of ring size on thermal stability. researchgate.net
Photolytic Degradation:
Photolytic degradation involves the breakdown of a molecule upon exposure to light, particularly ultraviolet (UV) radiation. The presence of chromophores (light-absorbing groups) in a molecule is a prerequisite for direct photolytic degradation. In "this compound," the amide group and the non-bonding electrons of the nitrogen atoms can absorb UV radiation, potentially initiating degradation.
Possible photolytic degradation pathways could include:
Norrish Type I and Type II reactions: For the amide carbonyl group, leading to cleavage of the C-C or C-N bond adjacent to the carbonyl.
Photo-oxidation: In the presence of oxygen, excited states of the molecule can react to form oxidized products.
N-dealkylation: Cleavage of the cyclopropyl group from the amine nitrogen.
Ring cleavage: Photochemically induced opening of the piperidine ring.
Forced degradation studies, where the compound is exposed to controlled light stress (e.g., UV and visible light) as per ICH guidelines, are essential to identify potential photodegradants. acdlabs.combiomedres.usnih.gov The results of such studies would guide the development of appropriate packaging and storage conditions to protect the compound from light-induced degradation.
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of 4-(cyclopropylamino)piperidine-4-carboxamide. These computational tools can navigate the vastness of chemical space with an efficiency far exceeding traditional methods. sciencemadness.orgnih.gov
De Novo Design: Generative AI models, including generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large datasets of known bioactive molecules to design novel piperidine-4-carboxamide analogs with desired physicochemical and pharmacological properties. beilstein-journals.org Platforms like Chemistry42 utilize multiple generative algorithms to explore chemical space and optimize structures for potency, metabolic stability, and synthetic accessibility. beilstein-journals.org
Property Prediction: AI-driven Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of newly designed compounds against various targets. nih.gov Similarly, models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can flag potentially problematic candidates early in the discovery pipeline, reducing attrition rates. nih.gov
Synthesis Planning: Retrosynthesis AI tools can analyze a target molecule, such as a complex derivative of the core scaffold, and propose viable synthetic pathways. sciencemadness.org This can accelerate the synthesis of novel compounds designed by generative models.
| AI/ML Application | Specific Task | Potential Impact on Research |
|---|---|---|
| Generative Models | Design of novel analogs with optimized target affinity and selectivity. | Rapid identification of new lead compounds with improved efficacy. |
| Predictive QSAR | Forecasting biological activity against kinases, GPCRs, or enzymes. | Prioritization of synthetic targets, saving time and resources. |
| ADMET Prediction | In silico evaluation of drug-likeness, metabolic stability, and potential toxicity. | Early de-selection of compounds likely to fail in later stages. |
| Retrosynthesis AI | Proposing efficient and novel synthetic routes to complex derivatives. | Overcoming synthetic challenges and accelerating compound synthesis. |
Exploration of Novel Reactivity Modalities
Moving beyond classical synthetic methods, future research will focus on novel reactivity modalities to construct and functionalize the this compound scaffold. These modern techniques offer advantages in efficiency, selectivity, and sustainability.
Photoredox Catalysis: This approach uses light to initiate radical-based transformations under mild conditions. It could be applied for the late-stage functionalization of the piperidine (B6355638) ring, for instance, through C-H arylation to introduce new substituents with high diastereoselectivity. nih.gov This allows for the rapid diversification of the core structure to explore structure-activity relationships.
Electrochemistry: Electrosynthesis represents a green and powerful tool for forming chemical bonds. nih.gov Electroreductive cyclization methods, for example, can be used to construct the piperidine ring itself from acyclic precursors without the need for harsh chemical reagents. beilstein-journals.org Such methods are often well-suited for continuous flow systems, enabling scalable production. nih.gov
Continuous Flow Synthesis: Assembling the scaffold or its derivatives using continuous flow reactors offers significant advantages over traditional batch chemistry, including improved safety, better heat and mass transfer, and enhanced scalability. tulane.eduacs.orgacs.org This methodology is ideal for optimizing reaction conditions and enabling the rapid, on-demand synthesis of compound libraries. rsc.org
Advanced Materials Science Applications
While primarily investigated in a medicinal chemistry context, the rigid, functionalizable nature of the piperidine scaffold presents opportunities in materials science.
Bioactive Polymers: The piperidine-4-carboxamide moiety could be incorporated into polymer backbones or as pendant groups to create bioactive materials. Such polymers could be formulated into films or hydrogels for applications in controlled drug delivery or as antimicrobial surfaces. nih.govrsc.org
Anion Exchange Membranes (AEMs): The piperidinium (B107235) cation (a derivative of the piperidine structure) is a stable functional group for AEMs used in technologies like water electrolysis and fuel cells. Research into poly(biphenyl piperidinium) AEMs has demonstrated their potential for high ionic conductivity and chemical durability. tandfonline.com Future work could explore polymers incorporating the specific this compound scaffold for tailored material properties.
Self-Assembling Systems: The defined three-dimensional structure of piperidine derivatives can be exploited to design molecules that self-assemble into higher-order structures. For example, related structures have been shown to form nanodrugs or act as nucleators for peptide folding. acs.orgacs.org This could lead to the development of novel nanomaterials for drug delivery or sensing applications.
Mechanistic Characterization of Unexplored Biological Interactions (In Vitro)
The piperidine-4-carboxamide core is a "privileged scaffold" found in inhibitors of various biological targets. A key future direction is the systematic in vitro screening of this compound and its simple derivatives against a range of protein classes to uncover novel biological activities. Subsequent mechanistic studies would be crucial to validate these findings.
Enzyme Inhibition Assays: The scaffold is present in known inhibitors of enzymes such as calpain, cathepsin K, and carbonic anhydrases. thieme-connect.de Future work should involve screening against panels of these and other enzymes (e.g., kinases, proteases) to identify potential inhibitory activity.
Receptor Binding Assays: Derivatives of piperidine-4-carboxamide have shown potent activity as CCR5 inhibitors, preventing viral entry of HIV-1. nih.gov Radioligand binding assays and functional assays (e.g., calcium mobilization) could be used to explore interactions with a wide array of G-protein coupled receptors (GPCRs).
Structural Biology: For any confirmed interactions, co-crystallization of the compound with its biological target or analysis by cryogenic electron microscopy (Cryo-EM) would provide atomic-level details of the binding mode. This structural information is invaluable for guiding the rational design of more potent and selective analogs.
| Target Class | Specific Example | Relevant In Vitro Assay | Reference |
|---|---|---|---|
| GPCRs | CCR5 | Calcium mobilization assay, HIV-1 single-cycle antiviral assay | nih.gov |
| Cysteine Proteases | Calpain, Cathepsin K | Fluorogenic substrate cleavage assay (enzyme kinetics) | thieme-connect.de |
| Metalloenzymes | Carbonic Anhydrases (hCA I, II, IX, XII) | Stopped-flow CO2 hydration assay | tandfonline.com |
| Cyclases | Secretory Glutaminyl Cyclase (sQC) | Enzyme inhibition assay (IC50 determination) | researchgate.net |
Sustainable Synthesis and Green Chemistry Approaches
Future synthetic efforts will increasingly be guided by the principles of green chemistry to reduce the environmental impact of producing this compound and its derivatives. tulane.edu This involves a holistic assessment of the entire synthetic process, from starting materials to final product.
Alternative Solvents: A shift away from hazardous organic solvents (e.g., dichloromethane (B109758), DMF) towards greener alternatives like water, bio-based solvents (e.g., 2-MeTHF), or supercritical CO₂ is a key goal. nih.gov In some cases, solvent-free reactions, such as those conducted using microwave irradiation, can dramatically reduce waste. acs.org
Catalysis: The use of catalytic processes, including biocatalysis (enzymes) or heterogeneous catalysis, is preferred over stoichiometric reagents to improve atom economy and minimize waste. organic-chemistry.org For instance, enzymatic resolutions could be employed to create chiral versions of the scaffold, and recyclable solid-supported catalysts could simplify purification.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or continuous flow processing can significantly reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.org Electrochemical methods also offer a route to conduct reactions at ambient temperature and pressure. nih.gov
| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle Addressed |
|---|---|---|---|
| Piperidine Ring Formation | Multi-step classical synthesis using protecting groups and stoichiometric reagents. | One-pot electroreductive cyclization in a flow reactor. | Atom Economy, Waste Prevention, Energy Efficiency. |
| Amide Coupling | Use of coupling reagents in chlorinated solvents (e.g., DCM). | Enzymatic (e.g., lipase) coupling in an aqueous or bio-based solvent. | Safer Solvents, Use of Catalysis. |
| Purification | Silica gel column chromatography using large volumes of organic solvents. | Supercritical fluid chromatography (SFC) or crystallization. | Safer Solvents, Waste Prevention. |
Q & A
Q. What are the optimal synthetic routes for 4-(Cyclopropylamino)piperidine-4-carboxamide, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropylamine can react with a piperidine-4-carboxamide precursor under controlled pH (e.g., using NaOH in dichloromethane) to ensure regioselectivity . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical, with yields optimized by monitoring reaction intermediates via TLC or HPLC (>98% purity achievable) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (1H/13C) to confirm cyclopropyl and piperidine ring integration.
- X-ray crystallography (if crystallizable) to resolve spatial arrangements, as demonstrated for analogous piperidine derivatives (e.g., unit cell parameters: a = 13.286 Å, b = 9.1468 Å) .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., expected [M+H]+ ion) .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer : The compound’s solubility depends on substituent polarity. For the cyclopropylamino group, dimethyl sulfoxide (DMSO) or ethanol (≥95% purity) are preferred for stock solutions. Aqueous buffers (pH 7.4 PBS) with ≤1% DMSO are recommended for biological assays to avoid cytotoxicity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with target proteins (e.g., enzymes or GPCRs). Use PubChem-derived 3D structures (InChI=1S/C9H18N2O/...) to model binding affinities. Pair with molecular dynamics simulations (GROMACS) to assess conformational stability over time .
Q. What strategies resolve contradictions in reported pharmacological data for piperidine-4-carboxamide derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences). Mitigate via:
Q. How does the cyclopropylamino group influence the compound’s metabolic stability in vivo?
- Methodological Answer : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t1/2) to non-cyclopropyl analogs. The cyclopropyl group may reduce CYP450-mediated oxidation, enhancing stability . Validate with radiolabeled studies (14C-tracing) in preclinical models .
Q. What crystallographic challenges arise in determining the crystal structure of this compound?
- Methodological Answer : The compound’s flexibility (piperidine ring puckering) complicates crystallization. Use slow vapor diffusion (e.g., methanol/water) and co-crystallization with stabilizing agents (e.g., PEG 4000). Analyze space group symmetry (e.g., monoclinic P21/c) and thermal displacement parameters to confirm rigidity .
Experimental Design & Best Practices
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer :
- Core modifications : Vary cyclopropyl substituents (e.g., methyl, halogen) to assess steric/electronic effects.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors .
- In vitro validation : Prioritize analogs with >10-fold potency improvements in target-specific assays (e.g., kinase inhibition) .
What frameworks ensure rigor in formulating research questions for this compound?
- Methodological Answer : Apply the FINER criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
